molecular formula C72H101N17O26 B7838382 DAPTOMYCIN

DAPTOMYCIN

Cat. No.: B7838382
M. Wt: 1620.7 g/mol
InChI Key: DOAKLVKFURWEDJ-UHFFFAOYSA-N
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Description

The compound “DAPTOMYCIN” refers to decamethylcyclopentasiloxane, an organosilicon compound with the chemical formula [(CH3)2SiO]5. It is a colorless and odorless liquid that is slightly volatile. This compound is widely used in various industrial and consumer applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decamethylcyclopentasiloxane is synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction involves the following steps:

    Hydrolysis: Dimethyldichlorosilane reacts with water to form dimethylsilanediol.

    Condensation: The dimethylsilanediol undergoes condensation to form cyclic oligomers, including decamethylcyclopentasiloxane.

Industrial Production Methods

In industrial settings, the production of decamethylcyclopentasiloxane involves the use of high-purity dimethyldichlorosilane and controlled reaction conditions to ensure the formation of the desired cyclic compound. The process typically includes distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Decamethylcyclopentasiloxane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silanols and siloxane oligomers.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The compound can undergo substitution reactions where the methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxane oligomers.

    Substitution: Various substituted siloxanes depending on the reagents used.

Scientific Research Applications

Decamethylcyclopentasiloxane has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the formulation of biocompatible materials.

    Medicine: Utilized in the development of drug delivery systems and medical devices.

    Industry: Commonly used in personal care products, such as deodorants, sunblocks, hair sprays, and skin care products. It is also used in dry cleaning and as a lubricant.

Mechanism of Action

The mechanism of action of decamethylcyclopentasiloxane involves its interaction with various molecular targets and pathways. In biological systems, it acts as an emollient, providing a smooth and soft texture to the skin. In industrial applications, it functions as a solvent and carrier for active ingredients.

Comparison with Similar Compounds

Similar Compounds

    Octamethylcyclotetrasiloxane: Another cyclic siloxane with similar properties but a different ring size.

    Dodecamethylcyclohexasiloxane: A larger cyclic siloxane with additional methyl groups.

Uniqueness

Decamethylcyclopentasiloxane is unique due to its balance of volatility, stability, and compatibility with various materials. Its specific ring size and structure provide distinct physical and chemical properties that make it suitable for a wide range of applications.

Properties

IUPAC Name

3-[[4-amino-2-[[2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-(1-carboxypropan-2-yl)-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAKLVKFURWEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H101N17O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1620.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103060-53-3
Record name Daptomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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